molecular formula C17H17NO B14223525 Acetamide, N-(1-methyl-2,2-diphenylethenyl)- CAS No. 625383-05-3

Acetamide, N-(1-methyl-2,2-diphenylethenyl)-

Cat. No.: B14223525
CAS No.: 625383-05-3
M. Wt: 251.32 g/mol
InChI Key: WDGJYQKQLKXJDX-UHFFFAOYSA-N
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Description

Acetamide, N-(1-methyl-2,2-diphenylethenyl)- is an organic compound with the molecular formula C17H17NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-methyl-2,2-diphenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-methyl-2,2-diphenylethenyl)- typically involves the reaction of 1-methyl-2,2-diphenylethene with acetamide under specific conditions. One common method is the reaction of 1-methyl-2,2-diphenylethene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-(1-methyl-2,2-diphenylethenyl)- may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-methyl-2,2-diphenylethenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Acetamide, N-(1-methyl-2,2-diphenylethenyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-methyl-2,2-diphenylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: The parent compound with the formula CH3CONH2.

    N,N-Dimethylacetamide: A related compound where the amide nitrogen is substituted with two methyl groups.

    N-(1-methyl-2-phenylethyl)acetamide: A similar compound with a different substitution pattern on the ethene group.

Uniqueness

Acetamide, N-(1-methyl-2,2-diphenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

625383-05-3

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(1,1-diphenylprop-1-en-2-yl)acetamide

InChI

InChI=1S/C17H17NO/c1-13(18-14(2)19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,18,19)

InChI Key

WDGJYQKQLKXJDX-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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